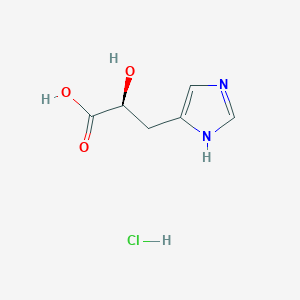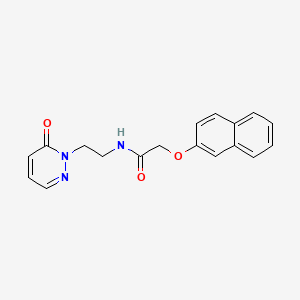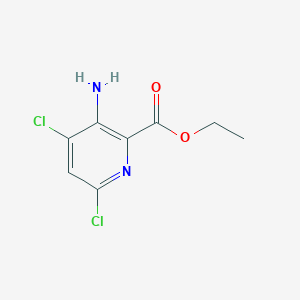![molecular formula C23H24N2O5S2 B2627971 Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate CAS No. 899965-92-5](/img/structure/B2627971.png)
Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H24N2O5S2 and its molecular weight is 472.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Piperazine derivatives, such as the one present in this compound, are known to show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Biochemical Pathways
Piperazine derivatives are often involved in a variety of biochemical pathways due to their interactions with different receptors .
Pharmacokinetics
Piperazine derivatives are generally well absorbed and distributed in the body .
Result of Action
Piperazine derivatives can have a wide range of effects depending on their specific structure and the receptors they interact with .
Analyse Biochimique
Biochemical Properties
Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s sulfonyl group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modifying enzyme activity. Additionally, the piperazine moiety may interact with neurotransmitter receptors, influencing signal transduction pathways. Studies have shown that compounds with similar structures can inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, the compound may modulate neurotransmitter release and uptake, impacting cell signaling pathways and gene expression. The methoxyphenyl group can enhance the compound’s ability to cross cell membranes, allowing it to influence intracellular processes. Research indicates that similar compounds can alter the expression of genes involved in inflammation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s sulfonyl group can form covalent bonds with cysteine residues in enzyme active sites, leading to enzyme inhibition. The piperazine moiety may act as a ligand for G-protein coupled receptors, modulating downstream signaling pathways. Additionally, the compound can influence the transcription of genes involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that the compound can induce sustained changes in cellular function, including alterations in cell proliferation and apoptosis. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit neuroprotective and anti-inflammatory properties, while higher doses can lead to toxic or adverse effects. Threshold effects are observed, with specific dosages required to achieve therapeutic benefits without causing harm. Studies have demonstrated that high doses of similar compounds can induce oxidative stress and damage to neuronal cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites. These metabolites can interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s methoxyphenyl group enhances its lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or lysosomes, where it interacts with biomolecules to modulate their activity. The compound’s localization can affect its function and potency, making it a valuable tool for studying subcellular processes .
Propriétés
IUPAC Name |
methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-29-19-10-8-18(9-11-19)24-12-14-25(15-13-24)32(27,28)22-20(17-6-4-3-5-7-17)16-31-21(22)23(26)30-2/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIDNFQUJHHYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3C4=CC=CC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-3-[(oxolan-2-yl)methoxy]pyrazine](/img/structure/B2627889.png)
![N-(2,6-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2627890.png)
![4-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2627891.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2627894.png)




![2-Morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B2627902.png)
![N-(3-methoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2627903.png)
![4-(diethylsulfamoyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2627906.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2627907.png)

![ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2627909.png)
